molecular formula C7H14N2O B8465359 (1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

(1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Cat. No. B8465359
M. Wt: 142.20 g/mol
InChI Key: OSIZSRFJZJVILD-UHFFFAOYSA-N
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Patent
US09266904B2

Procedure details

To a solution of 3-oxa-7,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester (Compound X) (84 mg, 0.28 mmol) in MeOH (5 mL) was added paraformaldehyde (41 mg, 1.38 mmol) and NaBH4 (21 mg, 0.56 mmol). The reaction mixture was refluxed for 16 hours under argon atmosphere, and then quenched with sat. NaHCO3, then extracted with EtOAc (20 mL) three times. The combined organic layer was washed successively with sat. NH4Cl, NaHCO3 and brine, and then dried over Na2SO4. The solvent was concentrated under reduced pressure. The residue was dissolved in MeOH (20 mL). To the solution was added 10% Pd on carbon (20 mg). The mixture was stirred under one atmosphere pressure of hydrogen at room temperature. After the reaction was completed, the mixture was filtered and concentrated to give the crude 7-methyl-3-oxa-7,9-diaza-bicyclo[3.3.1]nonane (Compound Z) (32 mg, 81%) which was directly used for next step. MS: calc'd (MH+) 143, measured (MH+) 143.
Name
3-oxa-7,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
Name
Quantity
21 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH:16]2[CH2:17][NH:18][CH2:19][CH:12]1[CH2:13][O:14][CH2:15]2)=O)C1C=CC=CC=1.[CH2:20]=O.[BH4-].[Na+]>CO>[CH3:20][N:18]1[CH2:17][CH:16]2[NH:11][CH:12]([CH2:13][O:14][CH2:15]2)[CH2:19]1 |f:2.3|

Inputs

Step One
Name
3-oxa-7,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester
Quantity
84 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C2COCC1CNC2
Name
Quantity
41 mg
Type
reactant
Smiles
C=O
Name
Quantity
21 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under one atmosphere pressure of hydrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 16 hours under argon atmosphere
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with sat. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL) three times
WASH
Type
WASH
Details
The combined organic layer was washed successively with sat. NH4Cl, NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (20 mL)
ADDITION
Type
ADDITION
Details
To the solution was added 10% Pd on carbon (20 mg)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CC2COCC(C1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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